molecular formula C29H33N3O4 B12491334 Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-ethylphenoxy)acetyl]amino}benzoate

Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-ethylphenoxy)acetyl]amino}benzoate

Cat. No.: B12491334
M. Wt: 487.6 g/mol
InChI Key: FBEJIVMHRHIBOJ-UHFFFAOYSA-N
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Description

METHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-[2-(4-ETHYLPHENOXY)ACETAMIDO]BENZOATE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzoate group, a piperazine ring, and an ethylphenoxyacetamido moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-[2-(4-ETHYLPHENOXY)ACETAMIDO]BENZOATE typically involves multiple steps, including the formation of intermediate compoundsSpecific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

METHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-[2-(4-ETHYLPHENOXY)ACETAMIDO]BENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted compounds .

Scientific Research Applications

METHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-[2-(4-ETHYLPHENOXY)ACETAMIDO]BENZOATE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of METHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-[2-(4-ETHYLPHENOXY)ACETAMIDO]BENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzoate derivatives and piperazine-containing molecules. Examples include:

Uniqueness

METHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-[2-(4-ETHYLPHENOXY)ACETAMIDO]BENZOATE is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C29H33N3O4

Molecular Weight

487.6 g/mol

IUPAC Name

methyl 4-(4-benzylpiperazin-1-yl)-3-[[2-(4-ethylphenoxy)acetyl]amino]benzoate

InChI

InChI=1S/C29H33N3O4/c1-3-22-9-12-25(13-10-22)36-21-28(33)30-26-19-24(29(34)35-2)11-14-27(26)32-17-15-31(16-18-32)20-23-7-5-4-6-8-23/h4-14,19H,3,15-18,20-21H2,1-2H3,(H,30,33)

InChI Key

FBEJIVMHRHIBOJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)C(=O)OC)N3CCN(CC3)CC4=CC=CC=C4

Origin of Product

United States

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